2-heptylquinolin-4(1H)-one
Overview
Description
2-heptylquinolin-4(1H)-one is a compound belonging to the quinolone family. It is known for its role as a quorum-sensing signaling molecule in bacteria, particularly in Pseudomonas aeruginosa. This compound plays a crucial role in bacterial communication and regulation of virulence factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptylquinolin-4(1H)-one can be achieved through various methods. One notable method involves microwave-assisted preparation, which has been optimized for efficiency. This method involves a two-step process where the starting materials undergo a series of reactions to form the desired compound . The reaction conditions typically include the use of specific reagents and solvents, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste. Industrial production would also involve stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-heptylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions, such as arylation and alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of alkylated or arylated quinoline derivatives .
Scientific Research Applications
2-heptylquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinoline chemistry and as a precursor for the synthesis of more complex molecules.
Medicine: The compound’s ability to modulate bacterial communication makes it a potential target for the development of new antimicrobial agents.
Mechanism of Action
2-heptylquinolin-4(1H)-one exerts its effects through quorum sensing, a process by which bacteria communicate and coordinate their activities based on population density. The compound binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression. This includes the activation of genes involved in virulence, biofilm formation, and iron scavenging .
Comparison with Similar Compounds
Similar Compounds
2-heptyl-3-hydroxy-4(1H)-quinolone: Another quorum-sensing molecule with similar signaling functions.
N-octanoyl-L-homoserine lactone: A different type of quorum-sensing molecule used by various bacteria.
N-(3-oxododecanoyl)-L-homoserine lactone: Another quorum-sensing molecule with distinct signaling properties.
Uniqueness
2-heptylquinolin-4(1H)-one is unique due to its specific role in the quorum-sensing system of Pseudomonas aeruginosa. Its ability to modulate a wide range of bacterial behaviors, including virulence and biofilm formation, sets it apart from other similar compounds. Additionally, its chemical structure allows for various modifications, making it a versatile tool in chemical and biological research .
Properties
IUPAC Name |
2-heptyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHHBXYXSYGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179740 | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-80-2, 40522-46-1 | |
Record name | 2-Heptyl-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptyl-4-quinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MY 12-62c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HHQ contribute to the virulence of Pseudomonas aeruginosa?
A1: HHQ itself doesn't directly contribute to virulence. Instead, it acts as a precursor to two important molecules:
- 2-Heptyl-3-hydroxyquinolin-4(1H)-one (PQS): HHQ is hydroxylated by the enzyme PqsH to form PQS [, ]. PQS is a crucial quorum sensing signal molecule in P. aeruginosa, regulating the expression of various virulence factors and contributing to its pathogenicity [].
- 2-Heptyl-1-hydroxyquinolin-4(1H)-one (HQNO): While not directly synthesized from HHQ, the production of both molecules is interconnected within P. aeruginosa []. HQNO acts as a potent respiratory toxin, inhibiting electron transport in competing bacteria [, ].
Q2: Can bacteria other than P. aeruginosa utilize or modify HHQ?
A2: Yes, other bacteria have evolved mechanisms to interact with HHQ:
- Mycobacteroides abscessus: This bacterium utilizes the enzyme AqdB, an ortholog of PqsH, to hydroxylate HHQ as the initial step in its degradation pathway []. This ability likely provides M. abscessus a competitive advantage in environments shared with P. aeruginosa.
- Mycobacterium tuberculosis and Mycobacteroides abscessus: These mycobacteria possess methyltransferases (MAB_2834c and Rv0560c respectively), which exhibit promiscuous activity and can methylate HHQ, potentially as a detoxification mechanism [].
Q3: Does the 3-hydroxylation of HHQ impact its biological activity?
A3: Yes, the 3-hydroxylation of HHQ to form PQS significantly alters its biological function []:
- HHQ: Primarily acts as a precursor to PQS and HQNO in P. aeruginosa and doesn't possess significant signaling activity itself [].
- PQS: Functions as a potent quorum sensing molecule in P. aeruginosa, regulating the expression of numerous virulence factors, contributing to biofilm formation, and influencing interactions with other bacteria in the surrounding environment [].
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